alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride
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Overview
Description
Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride is a chemical compound with the molecular formula C9-H10-F3-N-O.Cl-H and a molecular weight of 241.66 g/mol . This compound is known for its unique structure, which includes an aminomethyl group, a trifluoromethyl group, and a benzyl alcohol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with aminomethyl and trifluoromethyl groups under specific reaction conditions. The process typically involves the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its interactions with biological targets. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride can be compared with other similar compounds, such as alpha-amino ketones and other trifluoromethyl-substituted benzyl alcohols. These compounds share some structural similarities but differ in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, making it distinct from other related compounds .
Conclusion
This compound is a versatile compound with significant importance in scientific research Its unique structure and chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSDBFSKLIUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C[NH3+])O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62064-75-9 |
Source
|
Record name | Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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